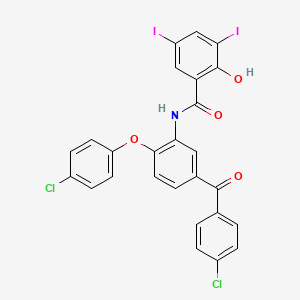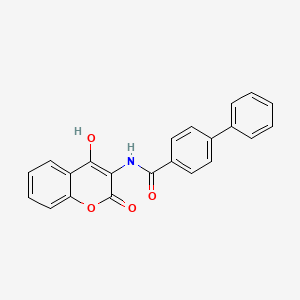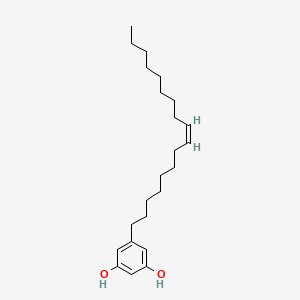
TLR7 agonist 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7 agonist 11 is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a protein expressed in immune cells. TLR7 agonists are known for their potential to activate the immune system, making them valuable in immunotherapy and vaccine adjuvant development. These compounds can enhance both humoral and T-cell mediated immunity by activating antigen-presenting cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically include maintaining an internal temperature of 32°C during the addition of reagents, followed by stirring the reaction mixture for an hour at 50°C. The mixture is then cooled to room temperature and poured into ice/water .
Industrial Production Methods
Industrial production methods for TLR7 agonist 11 are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
TLR7 agonist 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
TLR7 agonist 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of Toll-like receptors and their downstream signaling pathways.
Biology: Employed in research to understand the role of TLR7 in immune responses and its potential as a therapeutic target.
Industry: Utilized in the development of new immunotherapeutic agents and vaccine adjuvants.
Mechanism of Action
TLR7 agonist 11 exerts its effects by binding to Toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon activation, TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines . This activation enhances the maturation of dendritic cells and the activation of T-cells, thereby promoting both innate and adaptive immune responses .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: A TLR7 agonist used topically for antiviral and skin cancer treatments.
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Uniqueness
TLR7 agonist 11 is unique due to its specific structural modifications, which enhance its binding affinity and specificity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .
Properties
Molecular Formula |
C14H17N5O8 |
|---|---|
Molecular Weight |
383.31 g/mol |
IUPAC Name |
(E)-4-[2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid |
InChI |
InChI=1S/C14H17N5O8/c15-13-16-10-7(11(25)17-13)18(3-1-2-6(21)22)14(26)19(10)12-9(24)8(23)5(4-20)27-12/h1-2,5,8-9,12,20,23-24H,3-4H2,(H,21,22)(H3,15,16,17,25)/b2-1+/t5-,8?,9+,12-/m1/s1 |
InChI Key |
DBUALASPQQKXPE-USCPVTKBSA-N |
Isomeric SMILES |
C(/C=C/C(=O)O)N1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C(C=CC(=O)O)N1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)





